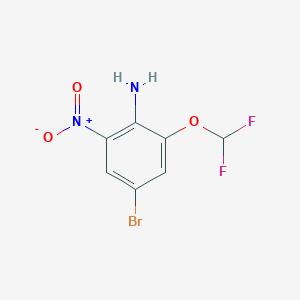

4-Bromo-2-(difluoromethoxy)-6-nitroaniline

Description

4-Bromo-2-(difluoromethoxy)-6-nitroaniline is a halogenated aromatic amine characterized by a bromine atom at position 4, a difluoromethoxy group (-OCF₂F) at position 2, and a nitro group (-NO₂) at position 6 on the benzene ring. The difluoromethoxy group introduces unique electronic and steric effects, enhancing metabolic stability and reactivity compared to non-fluorinated analogs . This compound is likely utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to its ability to participate in nucleophilic substitution and reduction reactions.

Properties

Molecular Formula |

C7H5BrF2N2O3 |

|---|---|

Molecular Weight |

283.03 g/mol |

IUPAC Name |

4-bromo-2-(difluoromethoxy)-6-nitroaniline |

InChI |

InChI=1S/C7H5BrF2N2O3/c8-3-1-4(12(13)14)6(11)5(2-3)15-7(9)10/h1-2,7H,11H2 |

InChI Key |

AFMPFFIAWGULEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)OC(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(difluoromethoxy)-6-nitroaniline typically involves multiple steps:

Nitration: The starting material, 4-bromoaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.

Methoxylation: The nitro-substituted intermediate is then reacted with difluoromethyl ether in the presence of a base, such as potassium carbonate, to introduce the difluoromethoxy group at the 2-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(difluoromethoxy)-6-nitroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The aniline ring can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or thiourea in the presence of copper catalysts.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Formation of 4-substituted-2-(difluoromethoxy)-6-nitroaniline derivatives.

Reduction: Formation of 4-bromo-2-(difluoromethoxy)-6-aminoaniline.

Oxidation: Formation of quinone derivatives.

Scientific Research Applications

4-Bromo-2-(difluoromethoxy)-6-nitroaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethoxy)-6-nitroaniline is primarily based on its ability to undergo various chemical transformations. The bromine atom and nitro group are reactive sites that can participate in substitution and reduction reactions, respectively. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogs

| Compound Name | Molecular Formula | Substituent Positions | Key Properties/Applications |

|---|---|---|---|

| This compound | C₇H₅BrF₂N₂O₃ | Br (4), -OCF₂F (2), NO₂ (6) | High reactivity due to electron-withdrawing nitro and fluorinated groups; potential use in drug design |

| 4-Bromo-2-fluoro-6-nitroaniline | C₆H₄BrFN₂O₂ | Br (4), F (2), NO₂ (6) | Simpler structure; used in pharmaceutical intermediates |

| 2-Bromo-4-fluoro-N-methyl-6-nitroaniline | C₇H₆BrFN₂O₂ | Br (2), F (4), NO₂ (6), N-CH₃ | Methyl group enhances lipophilicity; investigated for enzyme interactions |

| 4-Bromo-2,3-difluoro-6-nitroaniline | C₆H₃BrF₂N₂O₂ | Br (4), F (2,3), NO₂ (6) | Increased halogenation reduces solubility but improves electrophilic reactivity |

| 4-Bromo-2-methoxy-6-nitroaniline | C₇H₇BrN₂O₃ | Br (4), -OCH₃ (2), NO₂ (6) | Methoxy group offers lower metabolic stability compared to difluoromethoxy |

Key Differences and Implications

Substituent Effects :

- The difluoromethoxy group (-OCF₂F) in the target compound provides stronger electron-withdrawing effects and greater resistance to oxidative degradation compared to methoxy (-OCH₃) or simple halogen substituents (e.g., -F, -Br) .

- Nitro Group Position : Compounds like 5-Bromo-4-fluoro-2-nitroaniline () and 2-Bromo-5-fluoro-4-nitroaniline () demonstrate that shifting the nitro group alters electronic density and steric hindrance, impacting reactivity in coupling or reduction reactions.

Biological Activity :

- While direct biological data for the target compound is unavailable, analogs like 6-Bromo-4-fluoro-3-methyl-2-nitroaniline () show antimicrobial activity (MIC: 16–32 μg/mL), suggesting that the nitro and halogen combination is critical for bioactivity. The difluoromethoxy group may further enhance target binding in enzyme inhibition .

Synthetic Utility :

- The target compound’s difluoromethoxy group enables regioselective reactions, distinguishing it from analogs like 4-Bromo-2-chloro-6-nitroaniline (), where chlorine’s lower electronegativity limits directing effects in substitution reactions.

Biological Activity

4-Bromo-2-(difluoromethoxy)-6-nitroaniline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C7H5BrF2N2O3

- Molecular Weight : 293.03 g/mol

- CAS Number : [insert CAS number if available]

The presence of bromine, difluoromethoxy, and nitro groups contributes to its unique pharmacological profile.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of nitroanilines have shown effectiveness against various bacterial strains and fungi due to their ability to interfere with microbial cell functions.

Table 1: Antimicrobial Activity of Nitroaniline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| 4-Bromo-2-nitroaniline | S. aureus | 8 µg/mL |

| 4-Nitroaniline | P. aeruginosa | 16 µg/mL |

Cytotoxicity and Cancer Research

Studies have evaluated the cytotoxic effects of nitroaniline derivatives on cancer cell lines. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.

Case Study: Cytotoxic Effects on HeLa Cells

A study conducted on HeLa cells demonstrated that this compound exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxic effects when compared to control groups. The mechanism appears to involve the generation of reactive oxygen species (ROS) leading to cell death.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival.

- DNA Intercalation : Nitro groups can facilitate intercalation into DNA, disrupting replication and transcription processes.

- Oxidative Stress Induction : The compound may increase oxidative stress within cells, leading to apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : Oral bioavailability is influenced by the compound's lipophilicity.

- Distribution : The presence of halogen substituents may enhance tissue penetration.

- Metabolism : Cytochrome P450 enzymes may play a role in metabolizing the compound.

- Excretion : Primarily through renal pathways.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~45% |

| Half-life | 3 hours |

| Volume of Distribution | 1 L/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.